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Introduction to meso-triarylcorrole chemistry

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Compound of Interest		
Compound Name:	5,10,15-Tris(4-tert-butylphenyl)	
Сотроини мате.	corrole	
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An In-depth Technical Guide to Meso-Triarylcorrole Chemistry for Researchers and Drug Development Professionals

Introduction to Corroles

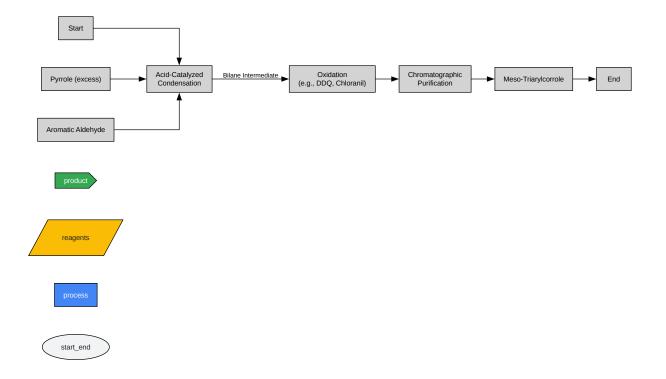
Corroles are tetrapyrrolic, aromatic macrocycles that are structural analogs of porphyrins. They are distinguished from porphyrins by the presence of a direct pyrrole-pyrrole bond, resulting in a contracted ring system with one less meso-carbon atom.[1] This structural difference imparts unique chemical and physical properties. The corrole macrocycle is a trianionic ligand, in contrast to the dianionic nature of porphyrins, which makes it particularly adept at stabilizing metal ions in high oxidation states.[1][2] Meso-triarylcorroles, featuring aryl substituents at the 5, 10, and 15 (meso) positions, are the most extensively studied class due to their accessible synthesis and tunable properties.[3][4] These properties make them highly promising candidates for applications in catalysis, medicine, and materials science.[2]

Synthesis of Meso-Triarylcorroles

The most common method for synthesizing meso-triarylcorroles is a modification of the Rothemund reaction, which involves the acid-catalyzed condensation of an aromatic aldehyde with pyrrole.[3][4] Unlike porphyrin synthesis, which typically uses a stoichiometric ratio of reactants, corrole synthesis requires a significant excess of pyrrole.[3][4] The reaction generally proceeds in two steps: an initial condensation to form a bilane intermediate, followed by an oxidative cyclization to yield the aromatic corrole macrocycle.



Logical Workflow for Meso-Triarylcorrole Synthesis



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Caption: General workflow for the synthesis of meso-triarylcorroles.

Experimental Protocol: Synthesis of 5,10,15-Tris(pentafluorophenyl)corrole

This protocol is adapted from established literature procedures for synthesizing A3-type meso-triarylcorroles.

Materials:

- Pentafluorobenzaldehyde
- Pyrrole (freshly distilled)
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Chloranil
- Dichloromethane (CH2Cl2), reagent grade
- Methanol (MeOH)
- Trifluoroacetic acid (TFA)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flask shielded from light, dissolve pentafluorobenzaldehyde (1 equivalent) in a significant volume of CH2Cl2.
- Addition of Pyrrole: Add a large excess of freshly distilled pyrrole (e.g., 10-30 equivalents) to the solution.
- Initiation of Condensation: Add a catalytic amount of trifluoroacetic acid (TFA) to initiate the condensation reaction. Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
- Oxidation: Once the aldehyde has been consumed, add an oxidizing agent such as DDQ or chloranil (2-3 equivalents) to the reaction mixture. Continue stirring for an additional 1-2



hours. The solution will typically turn a dark green or brown color.

- Quenching and Workup: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3) followed by water. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
- Purification: Remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane. The corrole fraction is usually a distinctly colored band.
- Crystallization: Collect the desired fractions and evaporate the solvent. The pure mesotriarylcorrole can be obtained as a microcrystalline solid by recrystallization from a solvent mixture like CH2Cl2/methanol.[3]

Physicochemical Properties

The electronic structure of meso-triarylcorroles gives rise to distinct photophysical and electrochemical characteristics. These properties can be fine-tuned by altering the meso-aryl substituents or by coordinating different metal ions within the macrocyclic core.

Photophysical Properties

Like porphyrins, corroles exhibit strong electronic absorption features in the UV-visible region. [1] These include an intense Soret band (or B band) near 400-420 nm and several weaker Q bands in the 550-700 nm range.[5] The exact positions and intensities of these bands are sensitive to the solvent, peripheral substituents, and the central metal ion.[6] Free-base corroles are typically fluorescent, though their quantum yields can vary significantly.[7][8]

Table 1: Representative Photophysical Data for Meso-Triarylcorroles



Compound	Solvent	Soret Band λ max (nm) (ϵ x 10^5 M $^{-1}$ cm $^{-1}$)	Q-Bands λmax (nm) (ε x 10 ⁴ M ⁻¹ cm ⁻¹)	Fluorescence λem (nm)
H₃(TPC)¹	CDCl₃	425 (6.45)	595 (1.26)	-
H₃(TpFPC)²	CH ₂ Cl ₂	412 (10.9)	565 (1.5), 606 (0.8), 640 (0.9)	648, 708
H ₃ (T(p-NO ₂)PC) ¹	CDCl₃	438 (3.27)	665 (0.67)	-
Ga(tpfc)(py)23	Toluene	425 (13.7)	577 (1.9), 616 (1.8)	622, 678

| P(tpfc)(OH)₂³ | Toluene | 422 (12.2) | 572 (1.7), 612 (1.6) | 618, 673 |

Electrochemical Properties

The redox chemistry of meso-triarylcorroles is rich and complex. The trianionic nature of the ligand makes corroles electron-rich and generally easier to oxidize compared to their porphyrin counterparts.[9] The introduction of electron-withdrawing groups (e.g., -CF₃, -NO₂) on the meso-aryl rings makes the macrocycle more resistant to oxidation and easier to reduce.[1][10] This tunability is critical for their application in catalysis, where precise control over redox potentials is required.

Table 2: Representative Electrochemical Data for Meso-Triarylcorrole Complexes

¹Data from Paolesse, R. et al. (2001).[3] TPC = Triphenylcorrole, T(p-NO₂)PC = Tris(4-nitrophenyl)corrole. ²Data from Zhang, Y. et al. (2007). TpFPC = Tris(pentafluorophenyl)corrole. ³Data from Liu, H-Y. et al. (2012). tpfc = 5,10,15-tris(pentafluorophenyl)corrole.



Compound	Solvent/Electrolyte	Eox (V vs SCE)	Ered (V vs SCE)
(CF₃)₃CorCo(DMSO)	CH ₂ Cl ₂ /TBAP	+1.17, +1.53	-0.68, -1.63
(p-CF ₃ Ph) ₃ CorCo(py) ₂	CH2Cl2/TBAP	+0.67, +1.18	-1.18, -1.86
Mn(TPC)	0.1M KOH	+0.28 (MnIII/IV)	-0.65 (MnIII/II)
Co(TPC)	0.1M KOH	-	-0.78 (CoIII/II)

| Cu(TPC) | 0.1M KOH | - | -0.58 (CuIII/II) |

Data sourced from Kadish, K. M. et al. (2023)[10] and Bazanov, M. I. et al. (2012).[11] TPC = Triphenylcorrole.

Applications in Catalysis and Medicine

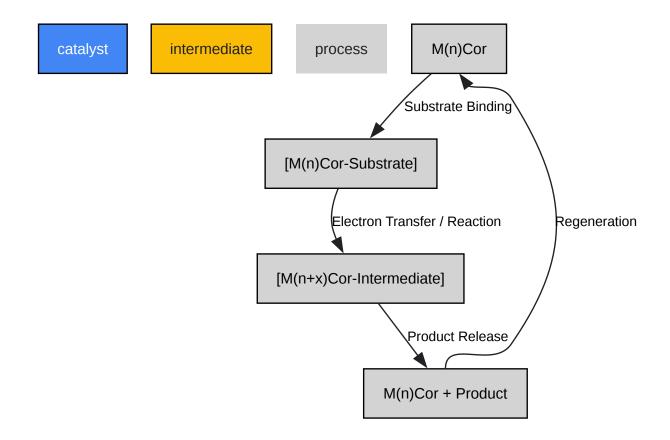
The unique ability of corroles to stabilize high-valent metal centers makes them exceptional catalysts for a variety of chemical transformations.[2] In the field of drug development and medicine, their photophysical properties are harnessed for applications in photodynamic therapy (PDT) and bioimaging.[12]

Catalysis

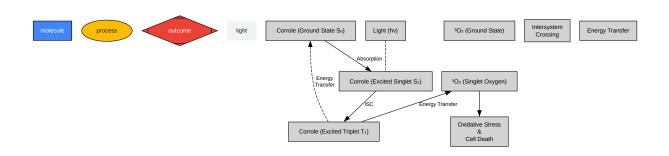
Metallocorroles, particularly those of cobalt, iron, and manganese, are highly effective catalysts for energy-related small molecule activation reactions, including the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and oxygen reduction reaction (ORR).[1][13] [14] The catalytic cycle typically involves the metal center cycling through multiple oxidation states.

Generalized Catalytic Cycle for a Metallocorrole









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